L-Lysine, L-arginyl-L-lysyl-
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Overview
Description
L-Lysine, L-arginyl-L-lysyl- is a tripeptide composed of three amino acids: L-lysine, L-arginine, and L-lysine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each of these amino acids plays a crucial role in protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-arginyl-L-lysyl- typically involves the stepwise coupling of the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the process begins with the attachment of the first amino acid (L-lysine) to a solid resin. Subsequent amino acids (L-arginine and another L-lysine) are then sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often involve mild temperatures and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of L-Lysine, L-arginyl-L-lysyl- can be scaled up using automated peptide synthesizers, which allow for precise control over the reaction conditions and efficient production of the desired peptide. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-arginyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The guanidino group of L-arginine can be oxidized to form nitric oxide, which is a significant biological signaling molecule.
Reduction: Reduction reactions can occur at the carboxyl groups of the amino acids, leading to the formation of alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the specificity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidino group in L-arginine can produce nitric oxide, while reduction of carboxyl groups can yield alcohols .
Scientific Research Applications
L-Lysine, L-arginyl-L-lysyl- has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies to understand the mechanisms of peptide bond formation and cleavage.
Biology: The compound is studied for its role in protein-protein interactions and its potential as a therapeutic agent in modulating immune responses.
Medicine: Research is ongoing to explore its use in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic peptides.
Mechanism of Action
The mechanism of action of L-Lysine, L-arginyl-L-lysyl- involves its interaction with various molecular targets and pathways. The guanidino group of L-arginine can interact with nitric oxide synthase to produce nitric oxide, which plays a crucial role in vasodilation and immune response modulation. The amino groups of L-lysine can participate in hydrogen bonding and electrostatic interactions, influencing protein structure and function .
Comparison with Similar Compounds
Similar Compounds
L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl-: Another tripeptide with similar amino acid composition but includes phenylalanine, which affects its hydrophobicity and interaction with proteins.
L-Lysine, L-arginyl-L-lysyl-L-lysyl-: A tetrapeptide with an additional L-lysine residue, which can influence its binding affinity and biological activity.
Uniqueness
L-Lysine, L-arginyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both L-lysine and L-arginine allows for diverse interactions with enzymes and receptors, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
78844-94-7 |
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Molecular Formula |
C18H38N8O4 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H38N8O4/c19-9-3-1-7-13(16(28)26-14(17(29)30)8-2-4-10-20)25-15(27)12(21)6-5-11-24-18(22)23/h12-14H,1-11,19-21H2,(H,25,27)(H,26,28)(H,29,30)(H4,22,23,24)/t12-,13-,14-/m0/s1 |
InChI Key |
BTJVOUQWFXABOI-IHRRRGAJSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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